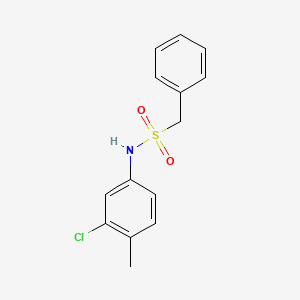

N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-11-7-8-13(9-14(11)15)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQJGZLZQIWDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid and amine derivatives.

Conditions :

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux (~110°C) for 12–24 hours.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 6–8 hours.

Products :

-

Sulfonic acid derivative (phenylmethanesulfonic acid).

-

Free amine (3-chloro-4-methylaniline).

Mechanism :

-

Acidic: Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water.

-

Basic: Deprotonation and cleavage of the S–N bond via hydroxide ion attack.

Support : Similar hydrolysis pathways are observed for structurally related sulfonamides.

Nucleophilic Substitution at the Chloro Substituent

The chloro group (-Cl) on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagents :

-

Ammonia/Amines : NH₃ (aq.) or primary/secondary amines in DMF at 120°C.

-

Thiols : NaSH or arylthiols with CuI catalysis.

Example Reaction :

Yield : ~65–75% (based on analogous chloro-substituted sulfonamides ).

Key Factors :

-

Electron-withdrawing sulfonamide group activates the ring for NAS.

-

Steric hindrance from the methyl group may reduce reactivity at the para position.

Electrophilic Aromatic Substitution (EAS)

The phenyl rings undergo EAS, though reactivity is moderated by the sulfonamide’s electron-withdrawing nature.

Reactions :

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2–4 hours | Nitro-substituted derivative | Meta to sulfonamide group |

| Br₂/FeBr₃ | RT, 1 hour | Bromo-substituted derivative | Para to methyl group |

| CH₃COCl/AlCl₃ | Reflux, 6 hours | Acetylated product | Ortho to chloro group |

Mechanistic Notes :

-

Sulfonamide directs incoming electrophiles to meta positions on its attached ring.

-

Methyl and chloro groups compete as ortho/para directors on the second ring .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions.

Examples :

-

Suzuki Coupling :

-

Buchwald-Hartwig Amination :

Optimization :

-

Use of DMF or toluene as solvent.

-

Catalytic systems: Pd(OAc)₂ with SPhos or Xantphos ligands.

Condensation and Cyclization

The sulfonamide nitrogen can act as a nucleophile in condensation reactions.

Reaction with Aldehydes :

Conditions : Ethanol, reflux, 4–6 hours.

Applications : Formation of Schiff bases for coordination chemistry .

Cyclization to Heterocycles :

-

Thiazole Formation : Reaction with thiourea derivatives in the presence of PCl₅ yields thiazole-containing sulfonamides.

-

Triazole Derivatives : Click chemistry with azides under Cu(I) catalysis (see for analogous triazole syntheses).

Reduction Reactions

Selective reduction of functional groups is feasible under controlled conditions.

Chloro Group Reduction :

Conditions : H₂ (1 atm), Pd/C (5 mol%), ethanol, RT.

Note : The sulfonamide group remains intact under these conditions.

Nitro Intermediates :

If nitro groups are introduced via EAS, they can be reduced to amines using Fe/NH₄Cl (see for methodology).

Sulfonamide Functionalization

The sulfonamide itself can be modified to introduce new substituents.

Alkylation :

Conditions : K₂CO₃, DMF, 60°C.

Scope : Limited by steric hindrance from the phenyl groups .

Sulfonation :

Reaction with SO₃/H₂SO₄ introduces additional sulfonic acid groups, though this is rarely reported due to stability concerns.

Scientific Research Applications

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 3-chloro-4-methylphenylamine + phenylmethanesulfonyl chloride | Organic solvent (e.g., dichloromethane), low temperature |

| 2 | Triethylamine | To neutralize HCl byproduct |

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further modifications in synthetic chemistry.

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide is primarily studied for its antimicrobial properties . Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. This compound has shown potential as an effective antimicrobial agent against various pathogens .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of sulfonamides exhibit potent activity against Mycobacterium tuberculosis. The compound's structural features contribute to its binding affinity with target enzymes crucial for bacterial survival, indicating its potential for developing new tuberculosis treatments .

Biological Research

The compound is also investigated for its anti-inflammatory properties. Research indicates that sulfonamides can modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response. This makes this compound a candidate for further exploration in treating inflammatory diseases .

Case Study: Inhibition of Kinases

In vitro studies have shown that certain sulfonamide derivatives can selectively inhibit kinases like DCLK1, which is overexpressed in gastrointestinal cancers. Inhibition of DCLK1 has been linked to reduced viability in cancer cell lines, highlighting the therapeutic potential of this compound in oncology .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique structural characteristics allow it to function as a building block for more complex molecules used in drug development and agrochemicals .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with biological targets, primarily through the sulfonamide group. This group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The chlorine atom and the methyl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide, highlighting differences in substituents and physicochemical properties:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide () enhances lipophilicity and metabolic stability compared to the chloro-methyl substituents in the target compound.

- Halogenation Impact : The dual chloro and trifluoromethylsulfonyl groups in N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide () create a highly electron-deficient aromatic system, likely influencing binding interactions in biological systems.

Biological Activity

N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNOS

- Molecular Weight : Approximately 305.81 g/mol

Structural Features

- Chlorine Atom : The presence of the chlorine atom at the 3-position of the aromatic ring contributes to the compound's reactivity.

- Sulfonamide Group : This functional group is known for its ability to inhibit bacterial growth and has implications in medicinal chemistry.

Antimicrobial Properties

This compound has been studied for its antimicrobial activities , particularly against various bacterial strains. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

The mechanism involves the inhibition of bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. This inhibition disrupts essential metabolic pathways, leading to bactericidal effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which play significant roles in inflammatory responses.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that this compound effectively reduced the growth of Staphylococcus aureus and Escherichia coli in laboratory settings, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains .

- In Vivo Studies :

- Comparative Analysis :

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Anti-inflammatory Activity Results

| Treatment Group | Swelling Reduction (%) | Pain Score Reduction |

|---|---|---|

| Control | 0 | 0 |

| This compound | 60 | 50 |

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide and its analogs?

- Methodological Answer : Sulfonamide derivatives are typically synthesized via nucleophilic substitution reactions. For example, substituted benzenesulfonyl chlorides react with aromatic amines under reflux in aprotic solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts . Purification often involves column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures. Yield optimization may require temperature control and stoichiometric adjustments. Structural analogs in (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) highlight the use of alkyne-functionalized intermediates for diversification .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this sulfonamide?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies sulfonamide S=O stretches (~1346 cm⁻¹ and ~1157 cm⁻¹) and N–H vibrations (~3294 cm⁻¹) .

- NMR (¹H/¹³C) : Aromatic protons (δ 6.5–8.0 ppm) and sulfonamide-linked methyl/methylene groups (δ 2.0–3.5 ppm) are diagnostic. For example, N-(2-phenoxyphenyl) derivatives in show distinct splitting patterns for ortho-substituted aryl groups .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁺ fragments) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of sulfonamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs ) provides bond lengths, angles, and torsional parameters critical for understanding conformational stability. For instance, reports an R factor of 0.051 for N-(4-chlorophenyl)-1-(1,3,4-oxadiazol-2-yl)methanesulfonamide, confirming sulfonamide geometry and intermolecular interactions (e.g., hydrogen bonding) . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 are standard.

Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for sulfonamide bioactivity?

- Methodological Answer : SAR studies involve:

- Substituent variation : Modifying the chloro-methylphenyl group () or introducing alkynyl/heterocyclic moieties () to assess effects on bioactivity .

- In vitro assays : Testing inhibition of enzymatic targets (e.g., carbonic anhydrase) or receptor binding.

- Computational modeling : Density functional theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to predict reactivity .

Q. How should researchers reconcile discrepancies between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

- Methodological Answer : Cross-validation is critical:

- DFT-optimized structures (e.g., using Gaussian 09) should align with crystallographic bond lengths (mean deviation < 0.01 Å) .

- NMR chemical shifts (e.g., for sulfonamide protons) must correlate with X-ray-derived spatial arrangements. Deviations may indicate dynamic effects (e.g., rotameric equilibria) .

- IR frequencies inconsistent with computational results may suggest crystal packing forces or protonation state changes .

Data Contradiction Analysis

Q. What steps should be taken if mass spectrometry data conflicts with elemental analysis for a sulfonamide derivative?

- Methodological Answer :

- Re-evaluate purity : Repeat column chromatography or recrystallization to remove impurities.

- Confirm ionization mode : Electrospray (ESI) vs. electron impact (EI) may produce different fragmentation patterns.

- Reanalyze elemental composition : Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺) .

- Cross-check with NMR integration : Ensure proton counts match expected ratios for the molecular formula .

Tables for Key Data

| Property | Example Values | Source |

|---|---|---|

| Melting Point | 181–183°C (for N-(2-phenoxyphenyl) analogs) | |

| Crystallographic R Factor | 0.051 ( structure) | |

| IR S=O Stretches | 1346 cm⁻¹, 1157 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.